molecular formula C7H4BrNO4 B134218 4-Bromo-2-nitrobenzoic acid CAS No. 99277-71-1

4-Bromo-2-nitrobenzoic acid

Cat. No. B134218
CAS RN: 99277-71-1
M. Wt: 246.01 g/mol
InChI Key: ZIRHHEZLJGORGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H4BrNO4 . It is used as an intermediate in the synthesis of Lonafarnib (L469445), a potential anticancer agent .


Synthesis Analysis

The synthesis of 4-Bromo-2-nitrobenzoic acid involves Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitrobenzoic acid consists of a benzene ring substituted with a bromo group, a nitro group, and a carboxylic acid group . The average mass of the molecule is 246.015 Da and the monoisotopic mass is 244.932358 Da .


Chemical Reactions Analysis

4-Bromo-2-nitrobenzoic acid undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .


Physical And Chemical Properties Analysis

4-Bromo-2-nitrobenzoic acid is a solid substance . It has a density of 1.9±0.1 g/cm3, a boiling point of 368.6±32.0 °C at 760 mmHg, and a flash point of 176.7±25.1 °C . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Negishi-Type Coupling

“4-Bromo-2-nitrobenzoic acid” undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by the displacement of a halide or related group. It’s a key reaction in organic synthesis, used for the creation of complex organic compounds, including pharmaceuticals and polymers.

Safety and Hazards

4-Bromo-2-nitrobenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and wearing personal protective equipment .

Mechanism of Action

Target of Action

4-Bromo-2-nitrobenzoic acid is primarily used as an intermediate in the synthesis of Lonafarnib , a potential anticancer agent. The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of Lonafarnib.

Mode of Action

The compound undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This reaction is a key step in the synthesis of Lonafarnib, facilitating the formation of the necessary chemical bonds.

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of lonafarnib , which in turn inhibits the function of the protein farnesyltransferase, disrupting the function of several proteins necessary for cell growth and division.

Result of Action

The primary result of the action of 4-Bromo-2-nitrobenzoic acid is the synthesis of Lonafarnib . Lonafarnib has been shown to have potential anticancer effects, particularly in the treatment of certain types of leukemia and other cancers.

Action Environment

The action of 4-Bromo-2-nitrobenzoic acid is highly dependent on the presence of other reactants, particularly dimethylzinc and a palladium-phosphine catalyst . The reaction is also sensitive to environmental conditions such as temperature and pH. As with many chemical reactions, it is likely that the efficacy and stability of the compound would be influenced by these and other environmental factors.

properties

IUPAC Name

4-bromo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRHHEZLJGORGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396250
Record name 4-Bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitrobenzoic acid

CAS RN

99277-71-1
Record name 4-Bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 4-bromo-2-nitrotoluene (50 g) in water was heated to 97° C. Potassium permanganate (240 g) was then added over a period of 4.5 hours. The resulting suspension was heated at reflux overnight. The mixture was filtered whilst hot (through ‘HYFLO’ silica). The filter cake was washed through with boiling water. The cooled filtrates were washed with diethyl ether then acidified to pH 1 with concentrated hydrochloric acid. The resulting suspension was cooled in ice water and then filtered. The solid was dried to yield 4-bromo-2-nitrobenzoic acid (10.83 g) as a cream solid, m.p. 164-167° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution (250 mL) of 2,5-dibromo-1-nitrobenzene (4.32 g, 15.4 mmol) in THF was cooled to −105° C. and 0.88 M phenyllithium/THF solution (19.8 mL, 17.4 mmol) was slowly added dropwise. After 30 min, DMF (5.4 mL, 69.6 mmol) was slowly added dropwise and the temperature was slowly raised to −20° C. Dilute aqueous sulfuric acid solution (100 mL) was added to the reaction mixture and the mixture was concentrated. The product was extracted with ethyl acetate (80 mL×2). The organic layer was dried, concentrated and the resulting brown solid (5.66 g) was dissolved in acetone (50 mL). Jone's reagent (20 mL) was slowly added to this solution under ice-cooling, and the temperature was slowly raised to room temperature. Isopropanol was added to the reaction mixture and the mixture was concentrated. 2 mol/L Aqueous sodium hydroxide solution (100 mL) was added and the mixture was filtered. Concentrated hydrochloric acid was added to acidify the filtrate. The precipitate was collected by filtration and the residue was washed with water and dried to give 4-bromo-2-nitrobenzoic acid (1.95 g, 52%).
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
phenyllithium THF
Quantity
19.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-2-nitrotoluene (10 g, 46.2 mmol), pyridine (85 mL) and water (65 mL) was heated to reflux and treated portionwise with potassium permanganate (21.9 g, 138.9 mmol) over 8 hours. Ethanol (7.8 mL) was added and the mixture was filtered while hot through diatomaceous earth (Celite ®). The filtrate was concentrated and partitioned between water (200 mL), 10% NaOH (25 mL), and diethyl ether (250 mL). The aqueous phase was acidified to pH 1 with concentrated HCl and the resulting solid was collected by filtration and dried to provide the desired product. MS (ESI(−)) m/e 244, 246 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 14.06 (br s, 1H), 8.28 (d, 1H), 7.99 (dd, 1H), 7.81 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 4-bromo-2-nitrotoluene (5.0 g, 23 mmol), KMnO4 (10.9 g, 69 mmol), and water (250 mL) was heated at reflux overnight. The mixture was filtered through a pad of diatomaceous earth, washing with water. The basic filtrate was acidified to pH˜1 with conc. HCl and extracted with EtOAc (3×300 mL). The combined organic layers were dried (MgSO4) and concentrated to provide the desired benzoic acid (1.22 g, 22%). MS (ESI−): mass calcd. for C7H4BrNO4, 244.9; m/z found, 244 [M−H]−. 1H NMR (400 MHz, CD3OD): 8.07 (d, J=1.9, 1H), 7.85 (dd, J=8.2, 1.9, 1H), 7.65 (d, J=8.2, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-nitrobenzoic acid
Reactant of Route 5
4-Bromo-2-nitrobenzoic acid
Reactant of Route 6
4-Bromo-2-nitrobenzoic acid

Q & A

Q1: What is the role of 4-Bromo-2-nitrobenzoic acid in the synthesis of pharmaceutical compounds?

A: 4-Bromo-2-nitrobenzoic acid serves as a crucial starting material in the multi-step synthesis of 5-benzyl benzydamine []. This compound is a structural analogue of benzydamine, a non-steroidal anti-inflammatory drug (NSAID). The synthesis process, as detailed in the research, involves ten distinct reaction steps [].

Q2: How is 4-Bromo-2-nitrobenzoic acid utilized in heterocyclic chemistry?

A: 4-Bromo-2-nitrobenzoic acid reacts with thiosemicarbazide to produce 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine []. This reaction highlights the compound's utility in constructing substituted thiadiazole rings, important heterocyclic motifs found in various bioactive molecules. The crystal structure of the resulting compound was also analyzed, revealing key structural features and intermolecular interactions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.